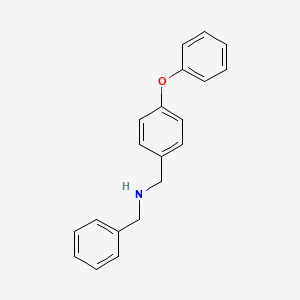

N-Benzyl-N-(4-phenoxybenzyl)amine

Description

Contextualization within Amine Chemistry and Benzylamine (B48309) Derivatives

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by organic substituents. uomustansiriyah.edu.iq N-Benzyl-N-(4-phenoxybenzyl)amine is classified as a tertiary amine, meaning the nitrogen atom is bonded to three organic groups. The general stability and nucleophilic character of tertiary amines make them valuable intermediates and catalysts in a wide array of chemical transformations. nih.govyoutube.com

Benzylamine (C₆H₅CH₂NH₂) and its derivatives are a significant subclass of amines characterized by a benzyl (B1604629) group (C₆H₅CH₂) attached to a nitrogen atom. wikipedia.org These compounds are prevalent in medicinal chemistry and materials science. ontosight.ai The presence of the benzyl group can influence the amine's reactivity and provides a site for further chemical modification. wikipedia.org The synthesis of benzylamine derivatives can be achieved through various methods, including the reaction of benzyl halides with amines or the reductive amination of benzaldehyde (B42025). wikipedia.org

Significance of the N-Benzyl and Phenoxybenzyl Moieties in Synthetic Strategies

The two key structural components of this compound, the N-benzyl group and the phenoxybenzyl group, each play a distinct and crucial role in synthetic organic chemistry.

The N-benzyl group is frequently employed as a protecting group for primary and secondary amines. wikipedia.orgrsc.org Its introduction is typically straightforward, often involving reaction with a benzyl halide. rsc.org The benzyl group is robust and stable under a variety of reaction conditions, including basic, and some acidic and nucleophilic environments. chem-station.com This stability allows for chemical modifications on other parts of the molecule without affecting the protected amine. rsc.org Deprotection, or the removal of the benzyl group, is commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon), which regenerates the free amine. rsc.orgacs.org This strategic use of the N-benzyl group is essential for the multi-step synthesis of complex nitrogen-containing molecules. acs.org

The phenoxybenzyl moiety is a prominent structural feature in various chemical entities, notably in the class of synthetic pyrethroid insecticides. The ether linkage in this group provides a degree of conformational flexibility, while the two phenyl rings offer sites for a wide range of chemical modifications through electrophilic aromatic substitution and other reactions. The synthesis of compounds containing this moiety often involves the coupling of a phenoxyphenol or phenoxybenzyl halide with an appropriate reaction partner.

Historical Development of Related Chemical Entities in Academic Literature

The study of benzylamines has a rich history dating back to the early days of organic chemistry. The first synthesis of benzylamine was accidentally achieved by Rudolf Leuckart through the reaction of benzaldehyde with formamide, a process now known as the Leuckart reaction. wikipedia.org Since then, numerous methods for their synthesis have been developed, including the reaction of benzyl chloride with ammonia and the reduction of benzonitrile (B105546). wikipedia.org

The development of benzylamine derivatives has been driven by their utility in various fields. In pharmaceuticals, for instance, derivatives of benzylamine have been investigated for a wide range of biological activities. wikipedia.orgontosight.ai The ability of the benzyl group to be easily introduced and removed has also cemented its role as a cornerstone protecting group in the synthesis of peptides and other complex natural products. acs.org The exploration of phenoxybenzyl-containing compounds gained significant momentum with the discovery of the insecticidal properties of pyrethroids, leading to extensive research into the synthesis and structure-activity relationships of this class of molecules. The combination of these two well-established moieties in a single molecule like this compound represents a convergence of these historical research streams, opening avenues for the creation of new chemical structures with potentially unique properties.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 169943-97-9 chemsrc.com |

| Molecular Formula | C₂₀H₁₉NO |

| Molecular Weight | 289.37 g/mol |

| Appearance | Not specified |

| Solubility | Not specified |

Data sourced from publicly available chemical databases.

Synthetic Approaches

The synthesis of tertiary amines like this compound can generally be achieved through several established methods in organic chemistry.

| Method | Description |

| Reductive Amination | This two-step process involves the reaction of a secondary amine with a ketone or aldehyde to form an enamine, which is then reduced to the tertiary amine. youtube.com Alternatively, direct reductive amination can be performed. |

| Alkylation of Amines | A secondary amine can be reacted with an alkyl halide to form a tertiary amine. uomustansiriyah.edu.iq This method can sometimes lead to mixtures of products if not carefully controlled. uomustansiriyah.edu.iq |

| From Amides | A secondary amine can be reacted with an acid chloride to form an amide, which is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the tertiary amine. youtube.com |

Structure

3D Structure

Properties

Molecular Formula |

C20H19NO |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-[(4-phenoxyphenyl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)22-19-9-5-2-6-10-19/h1-14,21H,15-16H2 |

InChI Key |

JMEVSDHIPUYIAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl N 4 Phenoxybenzyl Amine

Direct Reductive Amination Approaches

Direct reductive amination is a widely employed and efficient method for the synthesis of amines. This approach involves the reaction of a carbonyl compound, in this case, 4-phenoxybenzaldehyde (B127426), with an amine, benzylamine (B48309), in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the target amine.

Catalytic hydrogenation is a clean and effective method for reductive amination. This protocol utilizes a metal catalyst and hydrogen gas to reduce the imine formed from the condensation of 4-phenoxybenzaldehyde and benzylamine.

Table 1: Catalytic Hydrogenation for Amine Synthesis

| Catalyst | Hydrogen Source | Conditions | Notes |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Atmospheric or elevated pressure, room or elevated temperature | A common and efficient catalyst for debenzylation and other hydrogenations. researchgate.net |

| Platinum on Carbon (Pt/C) | H₂ gas | Normal pressure, 0-60°C | Used for the hydrogenation of various functional groups, including imines. google.com |

This table is interactive. Users can sort and filter the data.

Research has demonstrated the use of catalysts like Pt/C for the reductive amination of aldehydes with benzylamine to produce the corresponding secondary amines. google.com Similarly, Pd/C is a versatile catalyst for hydrogenations, including the reduction of imines formed in situ. The choice of catalyst and reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and selectivity. For instance, a method for synthesizing benzylamine through catalytic hydrogenation of benzonitrile (B105546) highlights the use of a skeletal nickel catalyst under specific temperature and pressure ranges. google.com Another continuous catalytic hydrogenation process for the same conversion specifies conditions of 5.0 MPa and a solvent-to-benzonitrile volume ratio of 4:1, achieving a high conversion and selectivity. google.com

Hydride-based reducing agents offer a powerful alternative to catalytic hydrogenation for the reduction of the imine intermediate in reductive amination. These reagents are particularly useful in laboratory-scale synthesis due to their ready availability and operational simplicity.

Commonly used hydride reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rushim.ruescholarship.org Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and compatibility with various functional groups. redalyc.org The reductive amination of aldehydes with benzylamine using NaBH₄ has been shown to be an efficient process. researchgate.net The reaction can be promoted by an iron-based Lewis acid catalyst, and the reduction of the intermediate imine is carried out with NaBH₄. researchgate.net

Lithium aluminum hydride is a much stronger reducing agent and can be used for the reduction of a wide range of functional groups, including nitriles to amines, which is a related transformation. escholarship.orgnih.gov However, its high reactivity necessitates careful handling and anhydrous reaction conditions. The modification of aluminum hydride reagents with amines like pyrrolidine (B122466) has been explored to achieve selective reductions. researchgate.net

Table 2: Hydride Reagents for Reductive Amination

| Reagent | Characteristics | Typical Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild and selective, stable in protic solvents | Methanol, Ethanol (B145695), THF |

This table is interactive. Users can sort and filter the data.

Multicomponent Coupling Reactions for Amine Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials.

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a prominent multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for its broad substrate scope and tolerance of various functional groups. wikipedia.orgnih.gov While the direct synthesis of N-Benzyl-N-(4-phenoxybenzyl)amine using a Petasis reaction would involve an arylboronic acid, the reaction is well-documented for the synthesis of allyl amines using vinylboronic acids. wikipedia.org

The reaction mechanism involves the condensation of the amine and carbonyl to form an iminium ion, which then undergoes nucleophilic attack by the organic group from the boronic acid. organic-chemistry.org The Petasis reaction can be performed under mild conditions and often does not require an inert atmosphere. wikipedia.org It has found applications in the synthesis of various biologically active molecules and complex natural products. organic-chemistry.orgmdpi.com Catalyst-free versions of the Petasis reaction have also been developed, further enhancing its appeal from a green chemistry perspective. mdpi.com

The formation of the carbon-nitrogen bond is a fundamental transformation in organic synthesis. tcichemicals.comorganic-chemistry.org Beyond reductive amination and multicomponent reactions, other strategies can be employed to construct the this compound framework. One such approach is the nucleophilic substitution reaction between an appropriate benzyl (B1604629) halide and 4-phenoxybenzylamine (B34489), or conversely, between 4-phenoxybenzyl halide and benzylamine. For instance, the synthesis of related N-benzylamine derivatives has been achieved by heating an alkyl mesylate with N-ethylbenzylamine in ethanol. prepchem.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a powerful method for forming C-N bonds between aryl halides or triflates and amines. tcichemicals.com While typically used for coupling amines with aryl partners, variations of this methodology could potentially be adapted for the synthesis of the target compound.

Strategies Involving N-Protection and Deprotection in Complex Amine Synthesis

In the synthesis of more complex molecules containing multiple reactive sites, the use of protecting groups for the amine functionality is often necessary. The benzyl group itself can serve as a protecting group for amines, which can be removed under specific conditions.

The 4-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups are common protecting groups for amines and are particularly useful because they can be cleaved under acidic conditions. nih.govrsc.org For example, the DMB group can be quantitatively removed with trifluoroacetic acid in dichloromethane (B109758) at room temperature. rsc.org This allows for the selective deprotection of the amine in the presence of other sensitive functional groups.

Benzyl Group as a Protecting Group for Amines

The benzyl (Bn) group is a widely utilized protecting group for amines in organic synthesis. Its popularity stems from its general stability under a variety of reaction conditions, including acidic, basic, and some oxidizing and reducing environments. The benzyl group is typically introduced by reacting the amine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

The lone pair of electrons on the nitrogen atom of an amine makes it nucleophilic and basic. In a multi-step synthesis, this reactivity can interfere with desired transformations elsewhere in the molecule. By converting the primary or secondary amine to a secondary or tertiary N-benzylamine, this nucleophilicity is sterically hindered and electronically modulated, thus protecting the amine functionality. While the N-benzylamine remains nucleophilic to some extent, the bulky benzyl group often prevents unwanted side reactions. google.com

Oxidative Debenzylation Methodologies

Removal of the benzyl protecting group can be achieved through oxidative cleavage. These methods are particularly useful when hydrogenolysis conditions are not compatible with other functional groups in the molecule.

One common method for oxidative debenzylation involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN). Treatment of N-benzyl amines with aqueous CAN can cleanly cleave the benzyl group, yielding the corresponding debenzylated amine. chemistryviews.org This method is often chemoselective, targeting the N-benzyl group in the presence of other functionalities.

Another effective oxidative debenzylation technique employs alkali metal bromides, such as potassium bromide (KBr), in the presence of an oxidant like Oxone®. nih.govnih.govresearchgate.netorganic-chemistry.org This system generates a bromo radical that facilitates the cleavage of the N-benzyl bond under mild conditions. nih.govorganic-chemistry.org This method is considered environmentally friendly as it avoids the use of heavy metals. nih.govorganic-chemistry.org

A variety of oxidizing agents have been explored for this transformation, each with its own set of advantages and substrate scope. The choice of oxidant and reaction conditions can be tailored to the specific substrate to maximize yield and minimize side reactions.

Reductive Debenzylation Techniques

Reductive debenzylation is a widely employed and often very clean method for removing benzyl groups from amines. The most common technique is catalytic hydrogenolysis. sigmaaldrich.com This involves reacting the N-benzylamine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). sigmaaldrich.com The reaction is usually carried out in a protic solvent like ethanol or methanol.

Under these conditions, the benzyl group is cleaved, and the amine is liberated. This method is highly efficient and often proceeds with high yields. However, it is not compatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups. The efficiency of the catalyst can sometimes be affected by the amine substrate or product, which can coordinate to the palladium and reduce its activity. sigmaaldrich.com

Alternative reductive methods are also available, such as transfer hydrogenation, which uses a hydrogen donor like cyclohexene (B86901) or formic acid in the presence of the palladium catalyst. sigmaaldrich.com

Synthesis of Precursors and Intermediates

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors.

Preparation of (4-Phenoxyphenyl)boronic Acid and Related Reagents

(4-Phenoxyphenyl)boronic acid is a key intermediate that can be used in Suzuki-Miyaura coupling reactions to construct the 4-phenoxyphenyl moiety. sigmaaldrich.comnih.govnih.gov A common and effective method for its synthesis is through a Grignard reaction. patsnap.com This typically involves the reaction of 4-bromodiphenyl ether with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. Subsequent reaction of this organomagnesium compound with a boron electrophile, such as trimethyl borate, followed by acidic workup, yields (4-phenoxyphenyl)boronic acid. patsnap.com This method is known for its relatively mild reaction conditions and potential for high yields. patsnap.com

| Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Product | Yield | Reference |

| 4-Bromodiphenyl ether | Magnesium | Trimethyl borate | THF | (4-Phenoxyphenyl)boronic acid | High | patsnap.com |

Alternatively, Suzuki-Miyaura coupling itself can be a powerful tool for the synthesis of complex biaryl systems and could be adapted for the synthesis of precursors. libretexts.orgyoutube.com

Synthetic Routes to Substituted Benzylamines

The synthesis of substituted benzylamines is a well-established area of organic chemistry with numerous methodologies available. openmedicinalchemistryjournal.comresearchgate.netnih.govnih.gov For the synthesis of 4-phenoxybenzylamine, a common route involves the reduction of 4-phenoxybenzonitrile. The nitrile itself can be synthesized via a nucleophilic aromatic substitution reaction between 4-chlorobenzonitrile (B146240) and phenol (B47542) in the presence of a base. The subsequent reduction of the nitrile to the primary amine can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another important precursor is benzylamine, which is commercially available. However, for substituted benzylamines, reductive amination of the corresponding benzaldehyde (B42025) is a highly effective method. nih.govresearchgate.netresearchgate.netias.ac.in This one-pot reaction involves the condensation of an aldehyde with an amine (or ammonia) to form an imine, which is then reduced in situ to the desired amine. nih.gov Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. openmedicinalchemistryjournal.comnih.gov

Comparative Analysis of Synthetic Pathways and Reaction Efficiencies

The two primary pathways for the synthesis of this compound are reductive amination and direct N-alkylation .

Pathway A: Reductive Amination

This approach involves the reaction of 4-phenoxybenzaldehyde with benzylamine in the presence of a reducing agent.

Advantages: This is often a one-pot procedure, which can be more time and resource-efficient. echemi.comresearchgate.net It generally avoids the issue of over-alkylation, which can be a problem with direct alkylation of primary amines. nih.govresearchgate.net The reaction conditions are often mild, and a variety of reducing agents can be employed, allowing for optimization based on substrate compatibility. rsc.orgresearchgate.net

Disadvantages: The initial formation of the imine can sometimes be slow or reversible, requiring specific conditions or catalysts to drive the reaction to completion. The choice of reducing agent is crucial to avoid the reduction of the starting aldehyde.

Pathway B: Direct N-Alkylation

This pathway involves the reaction of 4-phenoxybenzylamine with a benzyl halide (e.g., benzyl bromide).

Advantages: This is a straightforward Sₙ2 reaction. If the starting amine is readily available, this can be a very direct route.

Disadvantages: A significant drawback of alkylating a primary amine is the potential for over-alkylation to form the tertiary amine (N,N-dibenzyl-N-(4-phenoxybenzyl)amine) and even a quaternary ammonium salt. nih.govresearchgate.net Controlling the stoichiometry and reaction conditions is critical to favor mono-alkylation. The use of a suitable base is also necessary to neutralize the hydrohalic acid formed during the reaction.

Reaction Efficiencies:

Direct N-alkylation can also provide good yields, but the reaction often requires careful control to minimize the formation of the tertiary amine. The yield of the desired secondary amine can be significantly impacted by the reaction conditions and the relative reactivity of the primary and secondary amines.

In an industrial setting, the choice of pathway would also depend on the cost and availability of the starting materials (4-phenoxybenzaldehyde vs. 4-phenoxybenzylamine), the cost and handling of reagents, and the ease of purification of the final product. The one-pot nature of reductive amination can offer advantages in terms of process simplification and waste reduction.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the molecule.

The ¹H NMR spectrum of N-Benzyl-N-(4-phenoxybenzyl)amine, recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer, reveals distinct signals corresponding to each unique proton environment in the molecule. rsc.org The aromatic region of the spectrum, from δ 6.72 to 7.48 ppm, is complex due to the presence of three separate phenyl rings. rsc.org

A key feature is the singlet at δ 4.40 ppm, which integrates to two protons and is assigned to the benzylic methylene (B1212753) (CH₂) group attached to the nitrogen. rsc.org Another singlet at δ 3.93 ppm corresponds to the single proton of the secondary amine (NH) group. rsc.org The aromatic protons of the benzyl (B1604629) group and the two rings of the phenoxybenzyl group produce a series of multiplets between δ 7.02 and 7.48 ppm. rsc.org The protons on the aniline (B41778) ring appear as a doublet at δ 6.72 ppm. rsc.org

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.48 | quartet | 4H | Aromatic protons |

| 7.39 | multiplet | 3H | Aromatic protons |

| 7.12 | triplet of doublets | 1H | Aromatic proton |

| 7.06 | multiplet | 2H | Aromatic protons |

| 7.02 | multiplet | 2H | Aromatic protons |

| 6.72 | doublet | 2H | Aromatic protons (aniline ring) |

| 4.40 | singlet | 2H | N-CH₂ (benzyl) |

| 3.93 | singlet | 1H | NH |

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. For this compound, the spectrum recorded at 126 MHz in CDCl₃ shows 13 distinct signals, confirming the carbon framework of the molecule. rsc.org

The aliphatic region contains a signal at δ 48.9 ppm, attributed to the benzylic methylene carbon (N-CH₂). rsc.org The remaining 12 signals in the downfield region (δ 114.0 to 159.2 ppm) correspond to the aromatic carbons of the three phenyl rings. rsc.org The chemical shifts indicate the presence of carbons attached to oxygen (phenoxy ether linkage) and nitrogen, which are typically found at the lower field end of the aromatic region. rsc.org Specifically, the signals at δ 159.2, 147.8, and 144.9 ppm are assigned to the quaternary carbons involved in the ether and amine linkages. rsc.org

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 159.2 | Ar-C (Quaternary) |

| 147.8 | Ar-C (Quaternary) |

| 144.9 | Ar-C (Quaternary) |

| 139.5 | Ar-C (Quaternary) |

| 129.7 | Ar-CH |

| 128.8 | Ar-CH |

| 127.7 | Ar-CH |

| 127.4 | Ar-CH |

| 122.1 | Ar-CH |

| 121.4 | Ar-CH |

| 117.2 | Ar-CH |

| 114.0 | Ar-CH |

| 48.9 | N-CH₂ (benzyl) |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for the definitive assignment of complex structures. researchgate.net Techniques like COSY, HMQC, and HMBC map the correlations between nuclei, confirming the connectivity established by the 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would confirm the couplings between adjacent aromatic protons within each of the three phenyl rings, helping to assign specific protons to their respective rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the proton signal at δ 4.40 ppm would show a cross-peak with the carbon signal at δ 48.9 ppm, confirming their direct bond in the N-CH₂ group. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is particularly powerful for identifying the connections between different molecular fragments. An HMBC spectrum would show correlations from the N-CH₂ protons (δ 4.40 ppm) to the quaternary carbon of the benzyl ring and the aniline ring carbon attached to the nitrogen, thus piecing together the core structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information based on fragmentation patterns. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally fragile molecules by creating ions directly from a solution with minimal fragmentation. nih.govresearchgate.net In the analysis of this compound, ESI-MS is used to determine the molecular weight with high precision. The technique often results in the observation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. rsc.org For this compound, the ESI mass spectrum shows a prominent ion corresponding to the sodium adduct [C₁₉H₁₇NONa]⁺. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov The HRMS data for this compound confirms its molecular formula. rsc.org

Calculated Mass: The theoretical exact mass for the sodium adduct [C₁₉H₁₇NONa]⁺ is calculated to be m/z 298.1202. rsc.org

Found Mass: The experimentally measured mass was m/z 298.1210, which is in excellent agreement with the calculated value. rsc.org

This close correlation between the calculated and observed mass unequivocally confirms the molecular formula as C₁₉H₁₇NO.

Analysis using electron ionization (EI), a harder ionization technique, provides information about the molecule's fragmentation pattern. The mass spectrum shows a molecular ion peak [M]⁺ at m/z 275, corresponding to the molecular weight of the compound. rsc.org A significant fragment is observed at m/z 91, which is characteristic of benzyl-containing compounds and is attributed to the formation of the stable tropylium (B1234903) cation ([C₇H₇]⁺). rsc.orgnih.gov Other observed fragments include m/z 77, 65, and 51. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. The chromophores in this compound are the benzene (B151609) rings. The UV spectrum of benzene itself exhibits three absorption bands originating from π → π* transitions: a very intense E₁ band around 184 nm, an E₂ band around 204 nm, and a much weaker, fine-structured B-band around 256 nm. spcmc.ac.in

The presence of substituents on the benzene rings in this compound—the benzylamino group and the phenoxy group—will cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). This is due to the extension of the conjugated π-system and the electronic effects of the substituents. hnue.edu.vn

The lone pair of electrons on the nitrogen atom of the secondary amine and the oxygen atom of the ether linkage can interact with the π-electron systems of the aromatic rings (n → π* transitions). libretexts.orgyoutube.com This interaction leads to a significant red shift of the primary and secondary absorption bands. For aniline, a related compound, the primary band shifts to around 230 nm and the secondary band to around 280 nm. hnue.edu.vn Similar shifts are expected for this compound.

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

| π → π* (Primary Band) | ~ 210 - 240 | Substituted Benzene Rings |

| π → π* (Secondary Band) | ~ 270 - 290 | Substituted Benzene Rings |

This table presents estimated absorption maxima based on data for related substituted benzene compounds. spcmc.ac.inhnue.edu.vn

X-ray Crystallography for Solid-State Structural Determination

Should this compound or a suitable derivative be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. nih.gov This technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and torsional angles.

Based on crystallographic studies of related N-benzyl and N-aryl compounds, several structural features can be anticipated: researchgate.netresearchgate.net

Conformational Flexibility: The molecule possesses significant conformational flexibility around the C-N and C-O bonds. The benzyl and phenoxybenzyl groups are not expected to be coplanar.

Intermolecular Interactions: In the crystal lattice, the molecules are likely to be held together by a network of intermolecular forces. These may include weak N-H···π interactions, C-H···π interactions, and π-π stacking between the aromatic rings. nih.gov The specific packing arrangement will depend on the crystallization conditions.

Bond Geometries: X-ray crystallography would confirm the expected bond lengths and angles, such as the trigonal planar geometry around the sp² hybridized carbon atoms of the aromatic rings and the tetrahedral geometry around the sp³ hybridized carbon of the methylene group.

The data obtained from X-ray crystallography would provide an unequivocal confirmation of the molecular structure and offer insights into the supramolecular chemistry of this compound in the solid state. suniv.ac.in

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, making it well-suited for studying medium to large organic molecules. researchgate.netnih.gov

Optimization of Molecular Geometries and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like N-Benzyl-N-(4-phenoxybenzyl)amine, with multiple rotatable bonds, a conformational analysis would be performed to identify the global minimum energy conformer. This would involve systematically rotating key dihedral angles and optimizing the geometry at each step. The resulting optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, would provide a precise structural model of the molecule. For similar molecules, DFT calculations have been successfully used to correlate calculated parameters with experimental data from X-ray crystallography. researchgate.netnih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Band Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. The distribution of the electron density in the HOMO and LUMO orbitals would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: This table is a generalized example and does not represent actual calculated values for this compound)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These are often located around electronegative atoms like nitrogen and oxygen. Regions of positive potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. Areas with intermediate potential are colored green. An MEP analysis of this compound would identify the specific locations of these reactive sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. researchgate.net This method allows for the investigation of intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

Table 2: Example of NBO Analysis - Second-Order Perturbation Energy E(2) (Note: This table is a generalized example and does not represent actual calculated values for this compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ*(C-C) | 2.5 |

Topological Studies (AIM, ELF, LOL) for Chemical Bonding Characteristics

Further insights into the nature of chemical bonds can be obtained through topological analyses of electron density, such as the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL).

AIM analysis characterizes chemical bonds based on the properties of the electron density at bond critical points.

ELF and LOL provide a visual representation of electron localization in a molecule. Regions of high electron localization correspond to covalent bonds and lone pairs. These analyses would offer a detailed description of the covalent and non-covalent interactions within this compound.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, Raman)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model.

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the nuclear magnetic shielding tensors and, consequently, the 1H and 13C NMR chemical shifts. These predicted spectra can be invaluable for the structural elucidation of the molecule. epstem.net

IR and Raman Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated vibrational modes can then be assigned to the specific motions of the atoms, aiding in the interpretation of experimental vibrational spectra.

: Quantum Chemical Descriptors for Reactivity Prediction

The fundamental principle behind these predictions lies in the analysis of the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

Global reactivity descriptors, which provide a general overview of the molecule's reactivity, can be calculated from the HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). Electronegativity describes the molecule's ability to attract electrons. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution, with harder molecules being less reactive. Conversely, chemical softness indicates a higher propensity for chemical reactions.

The following tables present hypothetical yet illustrative data for the quantum chemical descriptors of this compound, based on typical values observed for structurally related molecules in computational studies. These values are intended to provide a qualitative understanding of the compound's expected reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Descriptor | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

The relatively large HOMO-LUMO gap suggested in the table would imply that this compound is a kinetically stable molecule.

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Value |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Chemical Softness (S) | 0.43 eV⁻¹ |

These hypothetical values suggest a molecule of moderate reactivity. The electronegativity indicates a reasonable ability to attract electrons, while the hardness and softness values place it in a category of compounds that are neither extremely reactive nor inert.

It is important to emphasize that these are theoretical predictions. The actual reactivity of this compound would also be influenced by the specific reaction conditions, including the nature of the attacking reagent, the solvent, and the temperature. nih.gov Experimental validation would be necessary to confirm these theoretical insights.

Applications As a Synthetic Building Block and Ligand in Organic Transformations

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing N-Benzyl-N-(4-phenoxybenzyl)amine and related secondary amines is intrinsically linked to the principles of green and sustainable chemistry. Traditional methods often rely on harsh reagents and produce significant waste. researchgate.net Modern research aims to overcome these limitations by developing more atom-economical and environmentally benign processes.

Another promising strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" method, where an alcohol serves as the alkylating agent. rsc.org This atom-economic transformation is a prime example of green chemistry, as it generates water as the only byproduct and utilizes readily available alcohols, which can often be derived from renewable resources. rsc.org

Future research will likely explore a wider range of earth-abundant metal catalysts and biocatalysts to further enhance the sustainability of these synthetic routes. The goal is to create processes that are not only efficient and high-yielding but also minimize environmental impact.

Advanced Mechanistic Investigations under Diverse Reaction Conditions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the synthesis of this compound, this involves a deep dive into the mechanisms of N-alkylation and reductive amination reactions.

The reductive amination process, for instance, involves the initial condensation of an aldehyde and an amine to form an imine intermediate, which is then reduced. google.com The efficiency of this process is highly dependent on the reducing agent and catalyst used. google.com Mechanistic studies, often combining experimental techniques with computational methods like Density Functional Theory (DFT), can elucidate the intricate details of these transformations. acs.orgnih.gov

For N-alkylation reactions using alcohols (the "borrowing hydrogen" method), mechanistic studies have revealed the importance of the initial dehydrogenation of the alcohol to an aldehyde. acs.org In some cases, this step can be the bottleneck of the entire process. acs.org Understanding the catalyst's resting state and the rate-determining step of the catalytic cycle is essential for improving reaction efficiency. acs.org For example, studies on iridium-catalyzed N-alkylation have identified the coordination of the imine intermediate to the metal center as the rate-determining step. acs.org

Future research will need to investigate these mechanisms under a broader range of conditions, including different solvents, temperatures, and catalyst systems. This will enable chemists to fine-tune reaction parameters for optimal yield and selectivity.

Integration of Machine Learning and AI in Predictive Chemistry for Compound Synthesis and Reactivity

One of the major challenges in this area is the availability of large, high-quality datasets for training ML models. pku.edu.cn High-throughput experimentation can help generate this data, but it remains a significant undertaking. pku.edu.cn Despite these challenges, ML models have already shown remarkable success in predicting the outcomes of reactions like amide bond synthesis and can be adapted for amine synthesis. pku.edu.cn

Exploration of Chiral Synthesis and Stereochemical Control for this compound Derivatives

While this compound itself is achiral, many of its potential derivatives could be chiral. Chiral amines are of immense importance in medicinal chemistry, as the stereochemistry of a molecule can dramatically affect its biological activity. nih.govnih.gov Therefore, the development of methods for the chiral synthesis and stereochemical control of this compound derivatives is a critical area of future research.

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules. rsc.org This involves the use of chiral catalysts to selectively produce one enantiomer of a product over the other. For the synthesis of chiral amine derivatives, several asymmetric methods are being explored, including the asymmetric hydrogenation of imines and the asymmetric reductive amination of ketones. nih.govacs.org

For example, chiral catalysts derived from BINOL or SPINOL have been used to produce chiral diarylmethylamines and α-methyl chiral amines with excellent enantioselectivities. acs.orgacs.org Transition metal catalysts, particularly those based on iridium and rhodium with chiral ligands, have also proven highly effective in the asymmetric synthesis of amines. nih.govacs.org

The table below summarizes some of the catalytic systems used for the asymmetric synthesis of chiral amines, which could be adapted for the synthesis of chiral derivatives of this compound.

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) |

| BINOL-derived disulfonimide | Aza-Friedel–Crafts | Chiral diarylmethylamines | Up to 97% |

| SPINOL-derived borophosphates | Asymmetric Reductive Amination | α-Methyl chiral amines | Up to 98% |

| Ir/f-spiroPhos | Asymmetric Hydrogenation | Chiral diarylmethylamines | Up to 99% |

Future research will focus on expanding the scope of these asymmetric methods to a wider range of substrates and developing new, more efficient, and selective chiral catalysts. The ability to precisely control the stereochemistry of this compound derivatives will be crucial for unlocking their full potential in various applications.

Q & A

Basic: What are the recommended synthetic routes for N-Benzyl-N-(4-phenoxybenzyl)amine, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via Buchwald-Hartwig coupling or reductive amination. For example, coupling reactions using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in refluxing toluene yield N-benzyl-N-aryl amines. Optimization involves controlling stoichiometry (1.2–1.5 eq of benzylamine), temperature (80–110°C), and using bases like Cs₂CO₃ . Purification via flash chromatography (hexane/ethyl acetate gradients) or recrystallization improves yields. For reductive amination, sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C is effective, with yields enhanced by molecular sieves to absorb water .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Methodological Answer:

Contradictions in NMR data (e.g., unexpected splitting or δ shifts) may arise from dynamic equilibria (e.g., rotamers) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR to identify rotameric interconversion (e.g., −40°C to 80°C) .

- 2D NMR (COSY, HSQC) to confirm coupling networks and assign signals unambiguously .

- Computational modeling (DFT-based NMR prediction) to compare theoretical vs. experimental δ values .

- Isotopic labeling (e.g., ¹⁵N) to trace nitrogen environments in complex mixtures .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm), benzylic CH₂ (δ 3.7–4.2 ppm), and phenoxy groups (δ 6.5–6.9 ppm) .

- HRMS (ESI-TOF) : Verify molecular ion [M+H⁺] with <2 ppm error (e.g., C₂₀H₂₀N₂O: calc. 305.1649, found 305.1652) .

- IR Spectroscopy : Confirm NH absence (no ~3300 cm⁻¹ stretch) and aryl ether C-O (1250–1150 cm⁻¹) .

- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N .

Advanced: What strategies mitigate competing side reactions (e.g., debromination) during functionalization of this compound?

Methodological Answer:

Debromination during cross-coupling or reduction is minimized by:

- Catalyst selection : Use PdCl₂(dppf) instead of Pt/C to suppress β-hydride elimination .

- Low-temperature conditions : Perform reductions at −20°C with NaBH₄/MeOH to retain halides .

- Protecting groups : Temporarily protect the amine with Boc groups to prevent nucleophilic displacement .

- Real-time monitoring : Use LC-MS to detect intermediates and adjust reaction parameters dynamically .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard assessment : Conduct risk analysis for mutagenicity (Ames testing) and decomposition (DSC for exotherms >150°C) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders .

- PPE : Wear nitrile gloves, goggles, and lab coats; avoid contact with reducing agents (e.g., NaBH₄) .

- Storage : Keep in amber vials under nitrogen at −20°C to prevent oxidation .

Advanced: How can computational chemistry predict reactivity patterns of this compound in novel reaction environments?

Methodological Answer:

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the benzylic amine’s HOMO (−6.2 eV) suggests susceptibility to electrophilic alkylation .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Docking studies : Model interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .

Basic: What solvent systems effectively purify this compound without compromising anomeric purity?

Methodological Answer:

- Chromatography : Use silica gel with 3:1 hexane/EtOAc (Rf ≈ 0.4) to separate from polar byproducts .

- Crystallization : Dissolve in warm dichloromethane (40°C), layer with pentane, and cool to −20°C for slow crystal growth .

- Aqueous washes : Partition between CH₂Cl₂ and 5% NaHCO₃ to remove acidic impurities .

Advanced: How to design catalytic systems for enantioselective modifications of this compound?

Methodological Answer:

- Chiral ligands : Employ SPO (secondary phosphine oxide) ligands with Rh(I) for asymmetric hydrogenation (e.g., 90% ee) .

- Dynamic kinetic resolution : Use lipases (e.g., CAL-B) in biphasic systems to resolve racemates during acyl transfer .

- Photoredox catalysis : Apply Ru(bpy)₃²⁺ under blue LED to induce radical-based asymmetric C–N coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.